molecular formula C14H7FO4 B13015051 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid

5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid

Katalognummer: B13015051
Molekulargewicht: 258.20 g/mol
InChI-Schlüssel: CGXDQUXXNXOSNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is a fluorinated xanthene derivative with the molecular formula C14H7FO4. This compound is known for its unique structural features, which include a xanthene core substituted with a fluorine atom and a carboxylic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid typically involves the fluorination of a xanthene precursor followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The carboxylation step can be achieved using carbon dioxide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments

Wirkmechanismus

The mechanism of action of 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets. The xanthene core allows for interactions with various enzymes and receptors, potentially leading to inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .

Eigenschaften

Molekularformel

C14H7FO4

Molekulargewicht

258.20 g/mol

IUPAC-Name

5-fluoro-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C14H7FO4/c15-10-3-1-2-8-12(16)9-6-7(14(17)18)4-5-11(9)19-13(8)10/h1-6H,(H,17,18)

InChI-Schlüssel

CGXDQUXXNXOSNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.